1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane
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Overview
Description
1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and a 2-(methylsulfanyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane can be synthesized through a multi-step process involving the following key steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the 2-(Methylsulfanyl)ethyl Group: The 2-(methylsulfanyl)ethyl group can be attached through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups or reduce double bonds if present.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under appropriate conditions.
Major Products Formed:
Substitution Products: New compounds with different functional groups replacing the bromomethyl group.
Oxidation Products: Sulfoxides or sulfones derived from the oxidation of the methylsulfanyl group.
Reduction Products: Compounds with reduced functional groups or double bonds.
Scientific Research Applications
1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, materials, and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane depends on its specific application and the context in which it is used. Generally, the compound can interact with molecular targets through:
Covalent Bond Formation: The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules.
Redox Reactions: The methylsulfanyl group can participate in redox reactions, influencing the redox state of biological systems or chemical environments.
Molecular Interactions: The cyclopentane ring and substituents can engage in non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane can be compared with similar compounds to highlight its uniqueness:
1-(Bromomethyl)cyclopentane: Lacks the 2-(methylsulfanyl)ethyl group, resulting in different reactivity and applications.
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane: Substitution of bromine with chlorine alters the compound’s reactivity and chemical properties.
1-(Bromomethyl)-1-[2-(hydroxyl)ethyl]cyclopentane:
The unique combination of the bromomethyl and 2-(methylsulfanyl)ethyl groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H17BrS |
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Molecular Weight |
237.20 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2-methylsulfanylethyl)cyclopentane |
InChI |
InChI=1S/C9H17BrS/c1-11-7-6-9(8-10)4-2-3-5-9/h2-8H2,1H3 |
InChI Key |
WRRMVEZXZJYMPS-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1(CCCC1)CBr |
Origin of Product |
United States |
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